4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid (CAS 7535-16-2), frequently referred to as diphenylphthalide dicarboxylic acid (DPDA), is a specialized aromatic dicarboxylic acid monomer featuring a bulky, rigid phthalide (cardo) pendant group [1]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a critical building block for synthesizing high-performance 'cardo' polymers, including polyarylates, polyketones, and polybenzimidazoles. The incorporation of the non-coplanar phthalide moiety fundamentally alters polymer chain packing, making DPDA the monomer of choice when material specifications demand a rare combination of extreme thermal stability, exceptionally high glass transition temperatures, and practical solution processability in organic solvents [2].
When synthesizing high-temperature aromatic polyesters or polyamides, buyers might default to cheaper, linear dicarboxylic acids such as terephthalic acid (TPA) or isophthalic acid (IPA) [1]. However, substituting DPDA with these generic alternatives severely compromises processability. Fully aromatic polymers derived from TPA are highly crystalline and virtually insoluble in common organic solvents, rendering them intractable for solution-casting and requiring extreme melt-processing temperatures that often approach or exceed their thermal degradation limits [2]. Procurement of DPDA is strictly necessary when the manufacturing workflow relies on solution processing (e.g., spin coating, solvent casting) to produce thin films or membranes without sacrificing the final material's thermal resistance.
Incorporating DPDA into polyarylate and polyketone backbones introduces a rigid phthalide group that severely restricts segmental chain mobility. Compared to standard terephthalic acid (TPA)-based polyarylates, which typically exhibit Tg values around 190 °C, DPDA-based cardo polyarylates achieve Tg values between 280 °C and 310 °C [1]. This massive thermal upgrade prevents polymer softening in high-stress environments.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | Tg = 280–310 °C (DPDA-based polyarylates) |
| Comparator Or Baseline | Tg ~ 190 °C (TPA-based polyarylates) |
| Quantified Difference | ~90–120 °C increase in Tg |
| Conditions | Dynamic mechanical analysis (DMA) or DSC of synthesized aromatic polyesters |
Essential for aerospace and advanced electronics procurement where polymer components must withstand continuous high-temperature exposure without softening.
Standard aromatic polyesters synthesized from linear dicarboxylic acids like TPA are highly crystalline and virtually insoluble in common organic solvents, necessitating difficult high-temperature melt processing. The non-coplanar cardo structure of DPDA disrupts polymer chain packing, rendering the resulting polymers highly soluble in aprotic polar solvents (e.g., NMP, DMF) at room temperature, achieving >10 wt% solubility while TPA analogs remain insoluble [1].
| Evidence Dimension | Organic Solvent Solubility (NMP, DMF) |
| Target Compound Data | Highly soluble (>10 wt% at 25 °C) |
| Comparator Or Baseline | TPA-based aromatic polyesters (Insoluble, <1 wt%) |
| Quantified Difference | Complete solubility vs. insolubility in standard casting solvents |
| Conditions | Room temperature dissolution in NMP or DMF for film casting |
Allows manufacturers to use standard solution-casting equipment to produce high-performance thin films, avoiding the degradation risks of melt-extrusion.
Despite the disruption of crystallinity that provides solubility, DPDA-based polymers maintain exceptional thermal stability. Thermogravimetric analysis (TGA) demonstrates that polyarylates derived from DPDA exhibit a 5% weight loss temperature (T5%) exceeding 470 °C to 500 °C in air [1]. This matches or exceeds the stability of intractable linear aromatic polymers, proving that processability is gained without sacrificing heat resistance.
| Evidence Dimension | 5% Weight Loss Temperature (T5%) |
| Target Compound Data | T5% = 470–500 °C |
| Comparator Or Baseline | Standard engineering thermoplastics (T5% ~ 400 °C) |
| Quantified Difference | >70 °C higher onset of thermal degradation |
| Conditions | TGA in air at 10 °C/min heating rate |
Ensures that the polymer retains structural integrity and does not off-gas during extreme high-temperature applications or secondary processing steps.
Utilizing the high solubility and elevated Tg of DPDA-based polymers, this monomer is ideal for procuring precursors for solution-cast dielectric films used in high-temperature capacitors and flexible printed circuit boards (PCBs) where standard polyesters fail [1].
The bulky phthalide group increases the fractional free volume within the polymer matrix. DPDA is a preferred monomer for synthesizing gas separation membranes where high permeability, combined with resistance to plasticization, is required for industrial gas purification [2].
DPDA-derived polyarylates and polyketones serve as excellent high-Tg thermoplastic matrices or toughening agents for carbon-fiber composites in aerospace applications, where continuous thermal stability above 250 °C is mandatory [1].